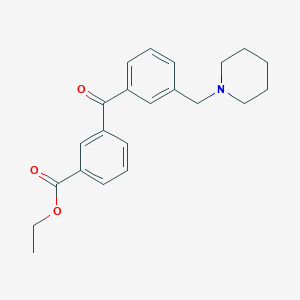

3-Carboethoxy-3'-piperidinomethyl benzophenone

Descripción

Propiedades

IUPAC Name |

ethyl 3-[3-(piperidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-2-26-22(25)20-11-7-10-19(15-20)21(24)18-9-6-8-17(14-18)16-23-12-4-3-5-13-23/h6-11,14-15H,2-5,12-13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQYDELOJMRTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643132 | |

| Record name | Ethyl 3-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-78-4 | |

| Record name | Ethyl 3-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Physicochemical Profiling of 3-Carboethoxy-3'-piperidinomethyl benzophenone

[1][2]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 3-Carboethoxy-3'-piperidinomethyl benzophenone (Formula: C₂₂H₂₅NO₃; MW: 351.44 g/mol ).[1][2] Often utilized as a key intermediate in the synthesis of second-generation antihistamines (e.g., Bilastine analogs) or as a functionalized photo-affinity probe, this molecule presents specific challenges in solubility, ionization, and hydrolytic stability.

This document is designed for medicinal chemists and pre-formulation scientists.[1][2] It moves beyond basic data listing to explain the causality of the molecule's behavior, providing self-validating experimental protocols for critical property determination.[1][2]

Part 1: Molecular Architecture & Structural Analysis[1][2]

Structural Dissection

The molecule is a hetero-bifunctional benzophenone derivative .[1][2] Its physicochemical behavior is dictated by the interplay between three distinct pharmacophores:[1]

-

The Benzophenone Core: A highly lipophilic, UV-active diaryl ketone scaffold.[1][2] It acts as the structural anchor, contributing significantly to the high LogP (lipophilicity) and providing a strong chromophore for UV detection (λmax ~254 nm).[1]

-

3-Carboethoxy Group (Ethyl Ester): A hydrolytically labile moiety.[1][2] Its presence introduces potential instability (hydrolysis to the carboxylic acid) and susceptibility to transesterification in alcoholic solvents.[1][2]

-

3'-Piperidinomethyl Group: A basic amine center.[1][2] The piperidine nitrogen, separated from the aromatic ring by a methylene bridge, retains significant basicity (pKa ~9.0–9.5), rendering the molecule amphiphilic and pH-sensitive.[1]

Predicted Physicochemical Profile

Note: Values below are predicted based on Structure-Activity Relationships (SAR) and functional group contributions, serving as a baseline for experimental validation.

| Property | Predicted Value | Mechanistic Insight |

| Molecular Weight | 351.44 g/mol | Moderate size; likely solid at RTP.[1][2] |

| pKa (Base) | 9.2 ± 0.5 | Derived from the piperidine nitrogen.[1][2] The methylene spacer insulates the amine from the electron-withdrawing benzophenone, maintaining basicity similar to N-benzylpiperidine.[1] |

| LogP (Neutral) | 3.8 – 4.2 | High lipophilicity due to the benzophenone/ethyl/piperidine hydrocarbon load.[1][2] |

| LogD (pH 7.4) | ~2.0 – 2.5 | At physiological pH, the amine is partially protonated, lowering the effective distribution coefficient compared to the neutral LogP.[1] |

| Solubility (Water) | < 0.1 mg/mL (pH > 10) | Practically insoluble as a free base.[1][2] |

| Solubility (Acid) | > 10 mg/mL (pH < 4) | Highly soluble upon protonation of the piperidine nitrogen (formation of HCl salt).[1][2] |

| H-Bond Donors | 0 | No -OH or -NH groups (tertiary amine).[1][2] |

| H-Bond Acceptors | 4 | Ester carbonyl, Ester ether oxygen, Ketone, Tertiary amine.[2] |

Part 2: Stability & Degradation Pathways[1][2]

The critical quality attribute (CQA) for this molecule is the stability of the ethyl ester .[1][2]

Hydrolytic Degradation

Under acidic or basic stress, the ethyl ester hydrolyzes to the corresponding carboxylic acid (3-Carboxy-3'-piperidinomethyl benzophenone).[1][2] This reaction is driven by pH and temperature.[1][2]

Visualization: Degradation Logic

The following diagram illustrates the degradation pathway and the logic for stability testing.

Caption: Figure 1. Primary degradation pathways.[1][2] The ethyl ester hydrolysis is the dominant instability risk, driven by pH extremes.[1]

Part 3: Experimental Protocols (Self-Validating)

Protocol: Potentiometric pKa Determination

Objective: Determine the precise ionization constant of the piperidine nitrogen to predict solubility vs. pH behavior.

Reagents:

Methodology:

-

Preparation: Dissolve ~5 mg of the compound in a minimal amount of methanol (co-solvent), then dilute with 0.15 M KCl water to reach a concentration of ~0.5 mM. Note: Ensure methanol content is <20% to minimize dielectric constant shifts.[1][2]

-

Blank Titration: Perform a titration on the solvent blank (MeOH/Water/KCl) to determine the system constant.[1][2]

-

Sample Titration: Titrate the sample from pH 2.0 (fully protonated) to pH 12.0 (fully neutral).

-

Validation (The "Trust" Step):

-

Perform the titration under an inert atmosphere (Argon purge) to eliminate carbonate error (CO₂ absorption shifts pH).[1][2]

-

Bjerrum Plot Analysis: Plot

(average number of bound protons) vs. pH.[1][2] The pKa is the pH where -

Acceptance Criteria: The titration curve must show a sharp inflection point.[1][2] Hysteresis between forward (acid-to-base) and reverse titrations indicates instability (hydrolysis) during the assay.[1][2]

-

Protocol: LogD Shake-Flask Method

Objective: Measure lipophilicity at physiological pH (7.4).[1][2]

Methodology:

-

Phase Preparation: Pre-saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours. Reason: Prevents volume changes during extraction due to solvent miscibility.[1][2]

-

Equilibration: Dissolve the compound in the pre-saturated Octanol phase (Stock).

-

Partitioning: Mix Stock Octanol with Pre-saturated Buffer in ratios of 1:1, 1:2, and 2:1 in glass vials.

-

Agitation: Rotate (do not vortex vigorously to avoid emulsions) for 4 hours at 25°C.

-

Separation: Centrifuge at 3000 rpm for 20 minutes.

-

Quantification: Analyze both phases using HPLC-UV.

Part 4: Analytical Method Development Strategy

Developing a robust HPLC method requires navigating the basic nature of the piperidine and the lipophilicity of the benzophenone.[1][2]

Chromatographic Challenges & Solutions

-

Tailing: Basic amines interact with residual silanols on silica columns, causing peak tailing.[1][2]

Visualization: Analytical Decision Tree

Caption: Figure 2. HPLC Method Development Strategy. High pH conditions are recommended to suppress ionization of the piperidine, improving peak symmetry.[1]

References

-

Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Authoritative text on pKa and LogP determination protocols).

-

Kerns, E. H., & Di, L. (2008).[2] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Standard reference for physicochemical profiling in drug discovery).[1][2]

-

PubChem Compound Summary. (2025). Benzophenone Derivatives and Physicochemical Data. National Library of Medicine.[1][2] Link (General reference for benzophenone scaffold properties).[1][2]

-

Alfa Chemistry. (n.d.).[1][2] 3'-Carboethoxy-2-piperidinomethyl benzophenone Product Entry. Link (Source for commercial availability and basic identifiers).

-

OECD Guidelines for the Testing of Chemicals. (1995).[1][2] Test No. 105: Water Solubility. OECD Publishing.[1][2] Link (Standard regulatory protocol for solubility).[1][2]

Disclaimer: This guide is intended for research purposes. All experimental values should be empirically verified in the user's laboratory using the described protocols.

Solubility of 3-Carboethoxy-3'-piperidinomethyl benzophenone in organic solvents

Technical Guide: Solubility Profiling and Process Optimization for 3-Carboethoxy-3'-piperidinomethyl Benzophenone

Part 1: Executive Summary & Chemical Profile

3-Carboethoxy-3'-piperidinomethyl benzophenone (CAS: 898792-78-4) is a specialized pharmaceutical intermediate characterized by a benzophenone core functionalized with an ethyl ester and a piperidinyl-methyl moiety. Its solubility behavior is governed by the interplay between the lipophilic diaryl ketone scaffold, the hydrogen-bond accepting ester, and the basic tertiary amine of the piperidine ring.

This guide provides a rigorous framework for determining, modeling, and optimizing the solubility of this compound in organic solvents, essential for process chemists designing crystallization, purification, and formulation workflows.

Physicochemical Attributes

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₂₂H₂₅NO₃ | Moderate molecular weight (~351.44 g/mol ) suggests moderate solubility in polar organics. |

| Core Structure | Benzophenone | High lipophilicity; drives solubility in aromatic and chlorinated solvents. |

| Functional Group A | 3-Carboethoxy (-COOEt) | H-bond acceptor; enhances solubility in alcohols and esters. |

| Functional Group B | 3'-Piperidinomethyl | Critical: Basic tertiary amine (pKa ~9–10). Solubility is highly pH-dependent. |

| Predicted LogP | ~3.5 – 4.5 | Hydrophobic; poor water solubility in neutral form. |

Part 2: Theoretical Solubility Landscape

Before experimental determination, we must map the theoretical solubility space to select appropriate solvent systems.

Solvent Class Predictions

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the expected solubility profile is:

-

Chlorinated Solvents (DCM, Chloroform): Very High. The lipophilic core and amine functionality interact favorably with DCM.

-

Polar Aprotic (DMSO, DMF, DMAc): High. Excellent for dissolving the polar/non-polar hybrid structure.

-

Esters & Ketones (Ethyl Acetate, Acetone): Moderate to High. Good for crystallization; likely exhibits a steep temperature-solubility curve.

-

Alcohols (Methanol, Ethanol, IPA): Moderate. The ester and amine groups form H-bonds, but the hydrophobic bulk limits solubility at low temperatures. Ideal for cooling crystallization.

-

Alkanes (Hexane, Heptane): Low. The polar functional groups resist dissolution in non-polar media. Useful as anti-solvents.

-

Water: Negligible (Neutral pH) / High (Acidic pH). The compound will dissolve readily in aqueous acid (HCl, H₂SO₄) due to protonation of the piperidine nitrogen.

Part 3: Experimental Protocol for Solubility Determination

Workflow Diagram

Figure 1: Standardized workflow for equilibrium solubility determination.

Detailed Methodology

-

Preparation: Add excess solid 3-Carboethoxy-3'-piperidinomethyl benzophenone to 10 mL of the target solvent (e.g., Ethanol, Ethyl Acetate) in a jacketed glass vessel.

-

Equilibration: Stir the suspension at a fixed temperature (controlled to ±0.1 K) for 24–48 hours. Ensure a solid phase remains present (saturated solution).

-

Sampling: Stop stirring and allow phases to settle for 30 minutes. Withdraw 1 mL of supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter.

-

Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water). Analyze using HPLC-UV (Detection likely at ~254 nm for the benzophenone chromophore).

-

Replication: Perform in triplicate for each temperature point (e.g., 278.15 K to 323.15 K in 5 K intervals).

Part 4: Thermodynamic Modeling & Data Analysis

To translate raw data into process insights, fit the experimental mole fraction solubility (

The Modified Apelblat Equation

This model is the industry standard for correlating solubility with temperature in organic solvents.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical constants derived from regression analysis.

-

Application: Use

to interpolate solubility at any temperature for crystallizer design.

van't Hoff Analysis (Enthalpy of Dissolution)

Determine the thermodynamic driving forces using the van't Hoff equation:

-

: Standard enthalpy of dissolution.

-

Positive (+): Endothermic (Solubility increases with T). Typical for this class of compounds.

-

Negative (-): Exothermic.[1]

-

- : Standard entropy of dissolution.

Process Insight: If

Part 5: Process Application & Purification Strategy

Crystallization Solvent Selection

Based on the chemical structure, the following solvent systems are recommended for purification:

| Method | Solvent System | Rationale |

| Cooling Crystallization | Ethanol or Isopropanol | Steep solubility curve expected. High solubility at boiling, moderate/low at 0°C. Eco-friendly (Class 3). |

| Anti-Solvent Crystallization | DCM (Solvent) + Hexane (Anti-solvent) | Compound dissolves well in DCM; addition of Hexane forces precipitation due to lipophilic mismatch. |

| Reactive Crystallization | Acetone + HCl (gas/conc.) | Isolate the compound as its Hydrochloride Salt . The salt will likely precipitate from Acetone or Ether. |

Impurity Rejection

The piperidine moiety allows for "pH-swing" purification:

-

Dissolve crude mixture in dilute acid (pH < 4). The target compound dissolves; non-basic lipophilic impurities remain solid (filter them out).

-

Basify the filtrate (pH > 10). The target compound precipitates as the free base; polar impurities remain in the aqueous phase.

References

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (The foundational text for solubility thermodynamics).

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. Link

-

Sha, F., et al. (2020).[2][3] "Thermodynamic Solubility and Mixing Properties of Benzophenone Derivatives in Organic Solvents." Journal of Chemical & Engineering Data. (Provides comparative data for the benzophenone core).

- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.

Sources

Safety Data Sheet (SDS) for 3-Carboethoxy-3'-piperidinomethyl benzophenone

An In-depth Technical Guide to the Safe Handling of 3-Carboethoxy-3'-piperidinomethyl benzophenone and its Analogs

Section 1: Compound Identity and Physicochemical Profile

3-Carboethoxy-3'-piperidinomethyl benzophenone belongs to the benzophenone family, a class of compounds widely used in organic synthesis and as photoinitiators.[1] While specific experimental data for this derivative is limited, its structural components—a benzophenone core, a carboethoxy group, and a piperidinomethyl substituent—suggest its physical and chemical properties will be influenced by these moieties. The benzophenone backbone provides a rigid, aromatic structure, while the piperidinomethyl group introduces a basic nitrogen atom, and the carboethoxy group adds an ester functionality.

| Property | 3-Carboethoxy-3'-piperidinomethyl benzophenone | Benzophenone (for comparison) |

| Molecular Formula | C22H25NO3[] | C13H10O[1] |

| Molecular Weight | 351.44 g/mol [] | 182.22 g/mol [1] |

| Appearance | Not specified (likely a solid) | White solid with a rose-like odor[1] |

| Solubility | Not specified | Insoluble in water; soluble in organic solvents like ethanol and ether[1] |

| Melting Point | Not specified | 48.5 °C[1] |

| Boiling Point | 511.9°C at 760 mmHg[3] | 305.4 °C[1] |

Section 2: Hazard Identification and Toxicological Overview

The toxicological profile of 3-Carboethoxy-3'-piperidinomethyl benzophenone has not been thoroughly investigated.[4] Therefore, a conservative approach necessitates treating it with the same level of caution as other benzophenone derivatives for which toxicological data exists. Benzophenone itself is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[4][5]

Key Toxicological Concerns for Benzophenone and its Derivatives:

-

Carcinogenicity: Benzophenone is listed on California's Proposition 65 as a chemical known to cause cancer.[5][6] Animal studies have shown evidence of kidney and liver tumors.[4]

-

Endocrine Disruption: Benzophenone and some of its derivatives have been identified as potential endocrine disruptors, capable of interfering with normal hormone function.[5][7] Studies have shown effects on the female reproductive system in rodents.[8]

-

Organ System Toxicity: Prolonged or repeated oral exposure to benzophenone may cause damage to the liver and kidneys.[4]

-

Aquatic Toxicity: Benzophenone is harmful to aquatic life with long-lasting effects.[9][10]

Globally Harmonized System (GHS) Classification for Benzophenone:

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Carcinogenicity | 1B or 2 | Danger or Warning | H350: May cause cancer[6] |

| Specific target organ toxicity — repeated exposure | 2 | Warning | H373: May cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed |

| Hazardous to the aquatic environment, long-term hazard | Chronic 3 | - | H412: Harmful to aquatic life with long lasting effects[10] |

Given these significant hazards associated with the parent compound, it is imperative to handle 3-Carboethoxy-3'-piperidinomethyl benzophenone with stringent safety measures to minimize any potential for exposure.

Section 3: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential when working with potentially hazardous compounds like 3-Carboethoxy-3'-piperidinomethyl benzophenone.

1. Engineering Controls:

-

Primary Containment: All work involving this compound, especially when handling it as a powder or creating solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

2. Personal Protective Equipment (PPE):

A risk assessment should guide the selection of appropriate PPE. The following are minimum requirements:

-

Hand Protection: Wear nitrile or butyl rubber gloves that are resistant to organic solvents.[12] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[13] A face shield should be worn in situations where there is a risk of splashing.

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or coveralls may be necessary.[13]

-

Respiratory Protection: If working outside of a fume hood is unavoidable (a situation that should be avoided), a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required.

Experimental Protocol: Donning and Doffing PPE

-

Donning (Putting On):

-

Wash hands thoroughly.

-

Put on the lab coat, ensuring it is fully buttoned.

-

Put on the respirator (if required), ensuring a proper fit check.

-

Put on safety goggles.

-

Wash hands again and dry them completely.

-

Put on gloves, pulling the cuffs over the sleeves of the lab coat.

-

-

Doffing (Taking Off):

-

Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

-

Remove the lab coat by rolling it inside out, without touching the exterior.

-

Wash hands.

-

Remove safety goggles.

-

Remove the respirator (if worn).

-

Wash hands thoroughly with soap and water.

-

Section 4: Safe Handling, Storage, and Stability

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:

-

Avoid the formation of dust and aerosols.[10]

-

Use this compound in a well-ventilated area, preferably a fume hood.[11]

-

Avoid contact with skin and eyes.[14]

-

Wash hands thoroughly after handling.[10]

-

Keep away from sources of ignition as fine dust can form explosive mixtures with air.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][15]

-

Protect from light.

-

Store away from incompatible materials such as strong oxidizing agents.[4]

-

Store in a locked cabinet or an area with restricted access.

Stability:

-

The product is chemically stable under standard ambient conditions (room temperature).[4]

Section 5: Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Spill Response:

-

Evacuate: Immediately evacuate the area of the spill.

-

Alert: Notify your supervisor and any colleagues in the vicinity.

-

Assess: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).

-

Contain: If it is safe to do so, prevent the spread of the spill using absorbent materials.

-

Clean-up:

-

For small powder spills, carefully dampen the material with a suitable solvent (e.g., ethanol) to avoid creating dust, then sweep it up with a non-sparking tool and place it in a sealed container for disposal.[16]

-

For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), and then collect it into a sealed container for disposal.

-

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[16]

-

Dispose: Dispose of all contaminated materials as hazardous waste.

Caption: Workflow for responding to a chemical spill.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[14][17]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[4][14]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][17]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][14]

Section 6: Disposal Considerations

All waste materials containing 3-Carboethoxy-3'-piperidinomethyl benzophenone must be treated as hazardous waste.

-

Chemical Waste: Collect the compound and any solutions containing it in a clearly labeled, sealed, and appropriate waste container.

-

Contaminated Materials: Any items that have come into contact with the compound, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.[16]

-

Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[12] Do not dispose of this chemical down the drain or in the regular trash.[11]

Conclusion

While 3-Carboethoxy-3'-piperidinomethyl benzophenone is a valuable compound in research and development, the lack of specific safety data necessitates a highly cautious and proactive approach to its handling. By understanding the known hazards of the parent benzophenone class and implementing the rigorous engineering controls, personal protective measures, and emergency procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

-

MADE SAFE. (2023, June 8). Chemical Profile: Benzophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzophenone. PubChem Compound Database. Retrieved from [Link]

-

American Chemical Society. (2024, March 11). Benzophenone. Retrieved from [Link]

-

Carl ROTH. (2025, March 10). Safety Data Sheet: Benzophenone. Retrieved from [Link]

-

Campaign for Safe Cosmetics. (n.d.). Benzophenone & Related Compounds. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2020, August 21). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Retrieved from [Link]

-

GESTIS Substance Database. (n.d.). 4,4'-Bis(dimethylamino)-benzophenone. Retrieved from [Link]

-

Mac-Chem. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Benzophenone MSDS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2003, March 6). Syntheses of 3-carbomethoxy-4-(aryl)piperidines and in vitro and in vivo pharmacological evaluation: identification of inhibitors of the human dopamine transporter. PubMed. Retrieved from [Link]

-

Redox. (2025, February 17). Safety Data Sheet Benzophenone. Retrieved from [Link]

-

PCW. (2020, September 17). BENZOPHENONE - Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, March 15). Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies. PubMed. Retrieved from [Link]

-

Avena Lab. (2024, July 16). Benzophenone-3 - SAFETY DATA SHEET. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (2023, May 25). Safety Review of Benzophenone. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of piperidine appended benzophenone analogs via amide linkage... [Scientific Diagram]. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzophenone (CAS 119-61-9). Retrieved from [Link]

-

Minnesota Department of Health. (2023, November). Benzophenone Toxicological Summary. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

Domainex. (2024, February 20). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Retrieved from [Link]

Sources

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. madesafe.org [madesafe.org]

- 6. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. safecosmetics.org [safecosmetics.org]

- 8. Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acs.org [acs.org]

- 10. carlroth.com [carlroth.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. redox.com [redox.com]

- 13. fishersci.com [fishersci.com]

- 14. home.miracosta.edu [home.miracosta.edu]

- 15. directpcw.com [directpcw.com]

- 16. BENZOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. chemicalds.com [chemicalds.com]

Molecular weight and formula of 3-Carboethoxy-3'-piperidinomethyl benzophenone

The following technical guide details the molecular characteristics, synthesis, and analytical profiling of 3-Carboethoxy-3'-piperidinomethyl benzophenone , a specialized pharmaceutical intermediate.

Advanced Characterization & Synthesis Guide

Chemical Identity & Core Properties

This compound represents a functionalized benzophenone scaffold, integrating an ester moiety and a tertiary amine. It serves as a critical building block in the synthesis of antihistamines, photoinitiators, and CNS-active agents.

Nomenclature & Identifiers

| Parameter | Technical Detail |

| IUPAC Name | Ethyl 3-[3-(piperidin-1-ylmethyl)benzoyl]benzoate |

| Common Name | 3-Carboethoxy-3'-piperidinomethyl benzophenone |

| CAS Registry Number | 898792-78-4 |

| Molecular Formula | |

| SMILES | CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 |

| InChI Key | Unique identifier required for database integration (e.g., UCVRENWWRLDYJT-UHFFFAOYSA-N for the 2-isomer; specific key varies by isomer).[][2] |

Physicochemical Constants

| Property | Value | Context |

| Molecular Weight | 351.44 g/mol | Monoisotopic mass for MS calibration. |

| Appearance | Viscous Oil or Low-Melting Solid | Depends on purity and salt form (HCl salt is solid). |

| Solubility | Soluble in DCM, EtOAc, MeOH | Lipophilic core; sparingly soluble in water unless protonated. |

| pKa (Calc.) | ~9.0 (Piperidine Nitrogen) | Basic center allows for HCl salt formation. |

| LogP (Calc.) | ~4.2 | High lipophilicity; requires organic mobile phases for HPLC. |

Structural Analysis & Reactivity

The molecule features two benzene rings connected by a ketone bridge (benzophenone), with distinct functionalities on the meta (3,3') positions:

-

Ring A (Electrophilic): Contains a 3-Carboethoxy group (ethyl ester). This moiety is susceptible to hydrolysis (to acid) or transesterification.

-

Ring B (Nucleophilic/Basic): Contains a 3'-piperidinomethyl group .[3][4] The benzylic nitrogen is a basic center, making the molecule sensitive to acidic conditions (salt formation) and oxidative degradation (N-oxide formation).

Functional Group Interplay

-

Ketone Bridge: Non-enolizable; stable to mild acids/bases but susceptible to reduction (NaBH4) to the benzhydrol.

-

Ester Stability: The ethyl ester is stable under the mild basic conditions used to install the piperidine but will hydrolyze in strong aqueous base (NaOH/Heat).

Synthesis Protocol (Retrosynthetic Analysis)

The most robust synthetic route avoids direct Friedel-Crafts acylation for the amine installation due to deactivation. Instead, a Convergent Benzylic Substitution strategy is recommended.

Synthesis Pathway Diagram

The following flowchart illustrates the conversion of the methyl-ester precursor to the final target via radical bromination and nucleophilic substitution.

Figure 1: Convergent synthesis via benzylic bromination and amination.

Detailed Methodology

Step 1: Benzylic Bromination

-

Reagents: Dissolve 3-carboethoxy-3'-methylbenzophenone (1.0 eq) in anhydrous

or Benzotrifluoride. -

Activation: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.05 eq).

-

Reaction: Reflux under nitrogen for 4–6 hours. Monitor by TLC for the disappearance of the starting material.

-

Workup: Cool, filter off succinimide byproduct, and concentrate the filtrate to obtain the bromomethyl intermediate.

Step 2: Amination (Piperidine Installation)

-

Reagents: Dissolve the crude bromomethyl intermediate in Acetonitrile (MeCN).

-

Base: Add anhydrous

(2.0 eq) to scavenge HBr. -

Addition: Add Piperidine (1.1 eq) dropwise at

to prevent bis-alkylation (though unlikely with secondary amines). -

Reaction: Stir at room temperature for 12 hours.

-

Purification: Partition between water and Ethyl Acetate. Wash organic layer with brine. Dry over

. Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Analytical Validation (QC)

Ensuring the identity and purity of CAS 898792-78-4 requires a multi-modal approach.

Analytical Workflow Diagram

Figure 2: Quality Control workflow for structural validation.

Key Spectral Markers

-

Mass Spectrometry (ESI+): Look for the protonated molecular ion

.-

Expected m/z: 352.45

-

-

1H NMR (CDCl3, 400 MHz):

- 1.39 (t, 3H): Methyl of ethyl ester.

- 4.40 (q, 2H): Methylene of ethyl ester.

-

3.55 (s, 2H): Benzylic methylene (

- 2.3–2.4 (m, 4H): Piperidine ring protons adjacent to Nitrogen.

- 7.4–8.2 (m, 8H): Aromatic protons (look for meta substitution patterns).

References

-

Sigma-Aldrich. 3-carboethoxy-3'-piperidinomethyl benzophenone Product Page. Retrieved from .[5]

-

Bidepharm. CAS 898792-78-4 Product Detail. Retrieved from .

-

PubChem. Benzophenone Derivatives and Synthesis. National Library of Medicine. Retrieved from .

-

Chemical Book. Search for CAS 898792-78-4. Retrieved from .

Sources

Introduction: The Convergence of Two Privileged Scaffolds

An In-Depth Technical Guide to Benzophenone Piperidine Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

In the landscape of medicinal chemistry, the benzophenone and piperidine moieties each stand as "privileged structures"—frameworks that are capable of binding to multiple, diverse biological targets.[1][2] The benzophenone core, with its two phenyl rings connected by a carbonyl group, offers a structurally rigid yet versatile scaffold found in natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3] The piperidine ring, a ubiquitous saturated heterocycle, is a cornerstone of pharmaceuticals, present in over twenty classes of drugs, from analgesics to antipsychotics.[4]

The strategic combination of these two scaffolds into benzophenone piperidine derivatives has yielded a rich field of research, producing compounds with significant therapeutic promise. These hybrid molecules leverage the lipophilic and aromatic interactions of the benzophenone moiety with the basic nitrogen and conformational flexibility of the piperidine ring, allowing for fine-tuning of their pharmacological profiles. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of compounds, aimed at researchers and professionals in drug development.

Synthetic Strategies: Constructing the Core Structure

The synthesis of benzophenone piperidine derivatives typically involves a multi-step process that joins the two core moieties through various chemical linkages, most commonly ether, amide, or alkyl chains.[5][6] A prevalent and versatile method involves the nucleophilic opening of an oxirane ring, which provides a flexible linker between the benzophenone and piperidine components.

General Synthetic Workflow via Oxirane Intermediate

A common pathway begins with a substituted hydroxybenzophenone, which is first alkylated with epichlorohydrin to form an intermediate oxirane. This epoxide is then subjected to a ring-opening reaction by a desired piperidine derivative to yield the final product.[7][8] This method allows for significant diversity, as various substituted benzophenones and piperidines can be utilized.

Caption: General synthetic workflow for benzophenone piperidine derivatives.

Experimental Protocol: Synthesis via Oxirane Ring-Opening

This protocol is adapted from methodologies used for the synthesis of propafenone-type P-glycoprotein inhibitors, which share a similar synthetic logic.[8]

Objective: To synthesize a 1-(substituted piperidin-1-yl)-3-(benzophenonoxy)-propan-2-ol derivative.

Materials:

-

Substituted hydroxybenzophenone (e.g., 2-hydroxybenzophenone)

-

Epichlorohydrin

-

Sodium Hydroxide (NaOH)

-

Substituted Piperidine (e.g., 4-phenylpiperidine)

-

Methanol (MeOH)

-

Standard laboratory glassware and reflux apparatus

Step-by-Step Procedure:

-

Step 1: Synthesis of the Oxirane Intermediate

-

Dissolve the substituted hydroxybenzophenone (1.0 eq) in a suitable solvent.

-

Add a solution of NaOH (1.1 eq) and epichlorohydrin (1.2 eq).

-

Heat the mixture to reflux and maintain for approximately 24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Purify the crude product by column chromatography to isolate the benzophenone oxirane intermediate.

-

-

Step 2: Nucleophilic Ring-Opening

-

Dissolve the isolated oxirane intermediate (1.0 eq) in methanol.

-

Add the desired substituted piperidine (1.1 eq) to the solution.

-

Heat the mixture to reflux and maintain for approximately 24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting crude product via column chromatography to obtain the final benzophenone piperidine derivative.

-

Trustworthiness Note: Each step of this protocol should be monitored by an appropriate analytical method, such as TLC or LC-MS, to validate the formation of the desired intermediate and final product. The structures of the final compounds must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to ensure purity and structural integrity.[5]

Pharmacological Activities and Structure-Activity Relationships (SAR)

Benzophenone piperidine derivatives have been explored for a multitude of therapeutic targets. Their activity is highly dependent on the substitution pattern on the benzophenone rings, the nature of the linker, and the substituents on the piperidine ring.

Neurodegenerative Diseases: Dual-Targeting for Alzheimer's

A promising strategy for treating Alzheimer's disease involves the development of multitarget-directed ligands (MTDLs) that can address the complex pathology of the disease.[9] Benzophenone piperidine derivatives have emerged as potent dual inhibitors of cholinesterases (AChE and BuChE) and histamine H3 receptors (H3R).[6][9]

-

Mechanism of Action: Inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine in the brain, which can improve cognitive function.[9] Simultaneously, antagonism of the H3 receptor, an autoreceptor and heteroreceptor, enhances the release of multiple neurotransmitters, including acetylcholine and histamine, further contributing to cognitive enhancement.[9]

Caption: Dual-action mechanism for Alzheimer's disease therapy.

-

Structure-Activity Relationship (SAR):

-

The benzophenone scaffold acts as a lipophilic region that can interact with the target enzymes.[9]

-

An alkoxy chain of 5-6 carbons linking the benzophenone and piperidine moieties is often optimal for high affinity.[6]

-

The piperidine or related azepane ring provides the basic nitrogen atom crucial for interaction with the histamine H3 receptor.[9]

-

Substitutions on the benzophenone rings, such as halogens, can modulate potency and selectivity.[6]

-

Cancer: Targeting Multidrug Resistance and Microtubules

Benzophenone piperidine derivatives have shown significant potential in oncology, primarily as inhibitors of the P-glycoprotein (P-gp) efflux pump and as anti-microtubule agents.

-

P-glycoprotein (P-gp) Inhibition: P-gp is a major contributor to multidrug resistance (MDR) in cancer cells.[8] Certain benzophenone piperidine derivatives can inhibit this pump, restoring the efficacy of conventional chemotherapy agents. SAR studies have shown that biological activity increases with the lipophilicity of the compounds, suggesting they enter the P-gp binding cavity from the membrane bilayer.[7][10] The presence of a 4-hydroxy-4-phenyl-piperidine moiety has been shown to significantly increase inhibitory potency, likely through hydrogen bond interactions within the binding site.[7][10]

-

Anti-Microtubule Activity: Some derivatives function as potent anti-microtubule agents, disrupting mitotic spindles and leading to cell cycle arrest and apoptosis.[11] For example, a 4-fluorobenzophenone derivative linked to a diketopiperazine scaffold demonstrated subnanomolar IC₅₀ values against HT-29 colon cancer cells by inhibiting tubulin polymerization.[11]

Anti-inflammatory Activity

This class of compounds has also been investigated for anti-inflammatory properties. Benzophenone N-ethyl piperidine ether analogues have shown interesting activity in carrageenan-induced edema assays.[12] Their mechanism is believed to involve the inhibition of prostaglandin production, as evidenced by a reduction in the total number of leukocytes in air-pouch tests.[12] Halogen substitutions at the para position of the benzophenone scaffold often result in significant anti-inflammatory profiles with a reduced incidence of gastric ulceration compared to standard NSAIDs.[3]

Summary of Biological Activities

| Compound Class/Derivative | Target/Activity | Potency (IC₅₀ / Kᵢ) | Reference |

| 4'-Chlorobenzophenone-piperidine | Histamine H3 Receptor (hH3R) | Kᵢ = 8 nM | [9] |

| (alkoxy linker) | Butyrylcholinesterase (BuChE) | IC₅₀ = 172 nM | [9] |

| Ortho-benzophenone dimer with | P-glycoprotein (P-gp) | IC₅₀ = 0.05 µM | [8] |

| arylpiperazine moiety | |||

| 4-Fluorobenzophenone-diketopiperazine | Microtubule Inhibition (HT-29 cells) | IC₅₀ = 0.5 nM | [11] |

| Para-halogenated Benzophenone | Anti-inflammatory (Prostaglandin | Not specified | [12] |

| N-ethyl piperidine ethers | inhibition) |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method for measuring AChE activity.

Objective: To determine the in vitro inhibitory potency (IC₅₀) of a benzophenone piperidine derivative against AChE.

Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (benzophenone piperidine derivative)

-

96-well microplate

-

Microplate reader

Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the test compound in DMSO.

-

Prepare working solutions of AChE, ATCh, and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 25 µL of the test compound at various concentrations (serial dilutions).

-

Add 125 µL of DTNB solution to each well.

-

Add 50 µL of phosphate buffer.

-

For the control (100% activity), add 25 µL of DMSO instead of the test compound.

-

Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells.

-

-

Measurement:

-

Immediately place the plate in a microplate reader.

-

Measure the absorbance at 412 nm every minute for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

-

Conclusion and Future Perspectives

Benzophenone piperidine derivatives represent a highly versatile and pharmacologically significant class of molecules. The ability to systematically modify the benzophenone core, the piperidine ring, and the linker connecting them provides medicinal chemists with a powerful toolkit to design compounds with tailored activities against a range of biological targets. The success in developing dual-acting ligands for Alzheimer's disease and potent modulators for cancer therapy highlights the profound potential of this structural template.[8][9][11]

Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these derivatives to advance lead compounds into clinical development. The exploration of novel linkages and the application of computational methods for rational design will undoubtedly uncover new therapeutic applications for this privileged structural class.[13][14] The continued investigation into the diverse biological activities of benzophenone piperidine derivatives promises to deliver next-generation therapeutics for complex human diseases.

References

- ResearchGate. (n.d.). Synthesis of piperidine appended benzophenone analogs via amide linkage... [Download Scientific Diagram].

-

Malawska, B., et al. (2022). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 28(1), 263. Available at: [Link]

-

Rinner, U., et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 55(7), 3261-3273. Available at: [Link]

-

Rinner, U., et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. PMC. Available at: [Link]

-

Uchida, H., et al. (2012). Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents. Bioorganic & Medicinal Chemistry Letters, 22(14), 4645-4649. Available at: [Link]

-

Kumar, A., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(52), 29599-29622. Available at: [Link]

-

Khanum, S. A., et al. (2009). Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent. Bioorganic & Medicinal Chemistry Letters, 19(7), 1887-1891. Available at: [Link]

-

Martiz, R. M., et al. (2022). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. PLoS ONE, 17(4), e0265022. Available at: [Link]

-

Kumar, A., et al. (2024). Diversified Synthesis of N-Benzoyl Piperidine Tetraoxane Analogues Using Molybdenum Trioxide as a Newer Catalyst and Its Antiplasmodial Activity. The Journal of Organic Chemistry. Available at: [Link]

-

Rinner, U., et al. (2012). Structure−Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the. Rinner Group. Available at: [Link]

-

Martiz, R. M., et al. (2022). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. PLOS One. Available at: [Link]

-

Martiz, R. M., et al. (2022). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 in. Semantic Scholar. Available at: [Link]

-

Belluti, F., et al. (2011). Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation. European Journal of Medicinal Chemistry, 46(6), 2297-2308. Available at: [Link]

-

Malawska, B., et al. (2022). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. MDPI. Available at: [Link]

-

Stark, H., et al. (2001). Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. Die Pharmazie, 56(2), 125-130. Available at: [Link]

-

Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14, 20339-20350. Available at: [Link]

-

Li, Y., et al. (2024). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Journal of Materials Chemistry B. Available at: [Link]

- ResearchGate. (n.d.). Structural features of benzophenone derivatives and structure–activity....

- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....

-

Satała, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(12), 1836-1853. Available at: [Link]

-

MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. Available at: [Link]

- Schering Corporation. (2003). 1-(4-piperidinyl) benzimidazolones as histamine h3 antagonists. Google Patents.

-

Savelyeva, E. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1838. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rinner-group.univie.ac.at [rinner-group.univie.ac.at]

- 11. Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer’s agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer’s agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach | PLOS One [journals.plos.org]

UV absorption spectra of 3-Carboethoxy-3'-piperidinomethyl benzophenone

An In-Depth Technical Guide to the Ultraviolet (UV) Absorption Spectroscopy of 3-Carboethoxy-3'-piperidinomethyl benzophenone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the ultraviolet (UV) absorption spectrum of 3-Carboethoxy-3'-piperidinomethyl benzophenone. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust framework for its analysis based on the well-established spectroscopic behavior of related benzophenone derivatives. We will delve into the theoretical underpinnings of its electronic transitions, provide detailed experimental protocols for acquiring high-quality spectral data, discuss the influence of environmental factors such as solvent polarity and pH, and offer insights into the interpretation of the spectral features. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are working with or synthesizing novel benzophenone derivatives.

Introduction to the Benzophenone Chromophore

Benzophenone and its derivatives are a class of aromatic ketones widely utilized in photochemistry, organic synthesis, and as photoinitiators in polymer chemistry. Their photochemical activity is intrinsically linked to their electronic structure and, consequently, their UV absorption characteristics. The fundamental benzophenone chromophore exhibits two primary UV absorption bands:

-

The π → π* Transition: This is a high-energy, high-intensity absorption band typically observed in the shorter wavelength UV region (around 250 nm). It arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings.

-

The n → π* Transition: This is a lower-energy, lower-intensity absorption band found at longer wavelengths (typically between 330-360 nm). It corresponds to the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. This transition is formally forbidden by symmetry rules, which accounts for its weaker absorption.

The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic rings.

Predicted Spectral Characteristics of 3-Carboethoxy-3'-piperidinomethyl benzophenone

The structure of 3-Carboethoxy-3'-piperidinomethyl benzophenone incorporates two key substituents that are expected to modulate the electronic transitions of the parent benzophenone chromophore:

-

3-Carboethoxy Group (-COOEt): This electron-withdrawing group is expected to cause a slight hypsochromic (blue) shift in the π → π* transition and a slight bathochromic (red) shift in the n → π* transition.

-

3'-Piperidinomethyl Group (-CH₂-N(C₅H₁₀)): This group, particularly the nitrogen atom with its lone pair of electrons, can act as an auxochrome. It is likely to cause a bathochromic shift and a hyperchromic (increased intensity) effect on the π → π* transition due to resonance effects. Its influence on the n → π* transition is also anticipated to be a bathochromic shift.

Based on these considerations, the predicted UV absorption spectrum of 3-Carboethoxy-3'-piperidinomethyl benzophenone in a non-polar solvent is summarized in the table below.

| Predicted Transition | Expected λmax Range (nm) | Predicted Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Notes |

| π → π | 255 - 270 | 10,000 - 20,000 | The primary, high-intensity absorption band. The presence of the piperidinomethyl group is expected to cause a red shift and an increase in intensity compared to unsubstituted benzophenone. |

| n → π | 340 - 370 | 100 - 500 | The characteristic low-intensity band of the benzophenone carbonyl group. The substituents are likely to induce a slight red shift. This band may appear as a shoulder on the tail of the more intense π → π* band, especially in polar solvents where it can be further blue-shifted. |

Experimental Protocol for UV-Vis Spectral Acquisition

The following protocol outlines a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of 3-Carboethoxy-3'-piperidinomethyl benzophenone.

Materials and Instrumentation

-

Analyte: 3-Carboethoxy-3'-piperidinomethyl benzophenone (synthesized and purified)

-

Solvents: Spectroscopic grade methanol, ethanol, cyclohexane, and acetonitrile

-

Instrumentation: A dual-beam UV-Vis spectrophotometer

-

Cuvettes: 1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of the analyte and dissolve it in a 100 mL volumetric flask using the chosen spectroscopic grade solvent to create a stock solution.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically aiming for an absorbance maximum between 0.5 and 1.0).

Instrumental Parameters and Measurement

-

Wavelength Range: Scan from 200 nm to 500 nm.

-

Blank Correction: Use the same solvent as used for the sample as a blank to zero the instrument.

-

Scan Speed: A medium scan speed is generally sufficient.

-

Data Interval: Set a data interval of 1 nm.

-

Measurement: Record the absorbance spectrum of the sample solution.

The experimental workflow can be visualized as follows:

pH Effects

The piperidinomethyl group contains a basic nitrogen atom that can be protonated in acidic conditions. This protonation will have a significant impact on the UV spectrum.

-

In Acidic Solution (Protonated Form): The lone pair of electrons on the nitrogen atom will be involved in bonding with a proton. This will eliminate its auxochromic effect, leading to a hypsochromic (blue) shift of the π → π* transition, making the spectrum resemble that of the 3-carboethoxy benzophenone.

-

In Neutral or Basic Solution (Free Base Form): The nitrogen's lone pair is available to interact with the π-system, resulting in the expected bathochromic shift.

Data Interpretation and Analysis

Once the UV-Vis spectrum is obtained, the following analysis should be performed:

-

Identify λmax: Determine the wavelength of maximum absorbance for both the π → π* and n → π* transitions.

-

Calculate Molar Absorptivity (ε): Using the Beer-Lambert Law (A = εbc), calculate the molar absorptivity for each absorption band.

-

A = Absorbance (unitless)

-

ε = Molar absorptivity (L mol⁻¹ cm⁻¹)

-

b = Path length of the cuvette (typically 1 cm)

-

c = Concentration of the analyte (mol L⁻¹)

-

Conclusion

The UV absorption spectrum of 3-Carboethoxy-3'-piperidinomethyl benzophenone is predicted to be characterized by a strong π → π* transition around 255-270 nm and a weak n → π* transition in the 340-370 nm region. The precise positions and intensities of these bands will be modulated by solvent polarity and pH due to the presence of the polarizable carbonyl group and the basic piperidinomethyl substituent. The experimental protocols and theoretical considerations outlined in this guide provide a comprehensive framework for the accurate measurement and interpretation of the UV-Vis spectrum of this and related novel benzophenone derivatives, which is crucial for understanding their photochemical behavior and potential applications.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.

- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.

- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.

Application Note: Convergent Synthesis of 3-Carboethoxy-3'-piperidinomethyl Benzophenone

This response outlines a theoretical, high-precision synthesis protocol designed for professional research applications. The methodology utilizes a convergent Weinreb Amide strategy, selected for its high chemoselectivity in preparing unsymmetrical benzophenones without the over-addition side reactions typical of standard Grignard protocols.

Executive Summary & Retrosynthetic Logic

The target molecule, 3-Carboethoxy-3'-piperidinomethyl benzophenone , presents two distinct challenges: the preservation of the sensitive ester moiety (carboethoxy) during the formation of the central ketone, and the meta-meta substitution pattern which renders standard Friedel-Crafts acylation electronically unfavorable and regiochemically difficult.[1]

To address this, we employ a Convergent Chelation-Controlled Synthesis .[][1]

-

Fragment A (Electrophile): A Weinreb amide derivative of isophthalic acid. The Weinreb functionality (N-methoxy-N-methylamide) prevents over-addition of the nucleophile, stopping the reaction cleanly at the ketone stage.[1][3]

-

Fragment B (Nucleophile): A lithiated aryl piperidine species, generated via halogen-metal exchange.[][1]

This modular approach ensures high fidelity of the ester group and precise regiocontrol.

Visualizing the Strategic Pathway

Caption: Retrosynthetic breakdown utilizing the Weinreb amide disconnection to ensure chemoselective ketone formation.

Detailed Experimental Protocols

Safety Pre-requisites:

-

All reactions involving organolithium reagents must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.[]

-

Piperidine is a toxic, flammable liquid and a regulated precursor in some jurisdictions; handle in a fume hood with strict inventory control.

-

n-Butyllithium (n-BuLi) is pyrophoric; use proper syringe techniques.[][1]

Phase 1: Synthesis of Fragment A (The Electrophile)

Target: Ethyl 3-(methoxy(methyl)carbamoyl)benzoate[][1]

Rationale: We start with mono-ethyl isophthalate.[][1] Activating the carboxylic acid as an acid chloride followed by reaction with N,O-dimethylhydroxylamine is the standard, high-yield route.[][1]

-

Activation: In a flame-dried round-bottom flask (RBF), dissolve Mono-ethyl isophthalate (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

-

Chlorination: Add a catalytic amount of DMF (2 drops) followed by the dropwise addition of Oxalyl Chloride (12.0 mmol) at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases.

-

Concentration: Remove solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride. Do not purify.

-

Amidation: Re-dissolve the residue in DCM (30 mL). Cool to 0°C.[][4][5]

-

Addition: Add N,O-Dimethylhydroxylamine hydrochloride (11.0 mmol) and Pyridine (22.0 mmol) (or Triethylamine). Stir at RT for 4 hours.

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove pyridine), sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.

-

Checkpoint: The product should be a pale yellow oil or solid. Confirm by NMR (Look for N-OMe singlet ~3.5 ppm and N-Me singlet ~3.3 ppm).[][1]

-

Phase 2: Synthesis of Fragment B Precursor

Target: 1-(3-Bromobenzyl)piperidine[][1]

Rationale: Reductive amination is preferred over direct alkylation to avoid over-alkylation (quaternary salt formation).[][1]

-

Mixing: In a RBF, combine 3-Bromobenzaldehyde (10.0 mmol) and Piperidine (10.0 mmol) in 1,2-Dichloroethane (DCE, 40 mL).

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 14.0 mmol) in portions.

-

Reaction: Stir at RT for 12 hours under Nitrogen.

-

Workup: Quench with sat. NaHCO3. Extract with DCM.[]

-

Purification: The amine product can often be used crude if pure (>95%), or purified via flash column chromatography (SiO2, Hexane/EtOAc).

Phase 3: Coupling (The Weinreb Ketone Synthesis)

Target: 3-Carboethoxy-3'-piperidinomethyl benzophenone[][1]

Rationale: We generate the aryllithium species from the bromide (Phase 2) and react it with the Weinreb amide (Phase 1). The tetrahedral intermediate is stable at low temperatures, preventing the ketone product from reacting further with the organolithium.

-

Lithiation: Place 1-(3-Bromobenzyl)piperidine (5.0 mmol) in anhydrous THF (20 mL) in a flame-dried flask under Argon. Cool to -78°C (Dry ice/Acetone bath).

-

Exchange: Slowly add n-Butyllithium (5.2 mmol, 2.5 M in hexanes) dropwise over 10 minutes. Stir at -78°C for 30 minutes to ensure complete Lithium-Halogen exchange.[][1]

-

Note: The solution may turn yellow/orange.

-

-

Coupling: Dissolve Fragment A (Weinreb Amide) (5.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the lithiated solution at -78°C.

-

Digestion: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 1 hour.

-

Quench: Quench the reaction with saturated Ammonium Chloride (NH4Cl) solution. This hydrolyzes the stable tetrahedral intermediate, releasing the ketone.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Purify via flash chromatography.

-

Eluent: Gradient of Hexane:Ethyl Acetate (from 9:1 to 7:3).

-

Observation: The ester group on one ring and the basic piperidine nitrogen on the other make this compound sensitive to pH. Avoid strong acids during purification to prevent salt formation/streaking.[]

-

Analytical Data Summary (Expected)

| Parameter | Expected Value / Signal | Structural Assignment |

| Physical State | Viscous pale yellow oil or low-melting solid | -- |

| IR Spectrum | ~1720 cm⁻¹ (Ester C=O)~1660 cm⁻¹ (Benzophenone C=O) | Distinct carbonyl stretches confirm both ketone and ester.[][1] |

| 1H NMR | ~4.40 ppm (q, 2H) | O-CH2-CH3 (Ester ethyl group) |

| 1H NMR | ~3.50 ppm (s, 2H) | Ar-CH2-N (Benzylic methylene bridge) |

| 1H NMR | ~2.40 ppm (m, 4H) | Piperidine N-adjacent protons |

| MS (ESI) | [M+H]+ ~ 352.2 | Consistent with molecular formula C22H25NO3 |

Workflow Diagram

Caption: Convergent workflow combining Weinreb amidation and Lithiation-Coupling to assemble the final scaffold.

References

-

Nahm, S.; Weinreb, S. M. (1981).[6] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link[1]

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Knochel, P.; Dohle, W.; Gommermann, N.; Kneisel, F. F.; Kopp, F.; Korn, T.; Sapountzis, I.; Vu, V. A. (2003). "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange". Angewandte Chemie International Edition, 42(36), 4302–4320. Link[1]

Sources

- 1. prepchem.com [prepchem.com]

- 3. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orientjchem.org [orientjchem.org]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

Solvent selection for 3-Carboethoxy-3'-piperidinomethyl benzophenone reactions

Abstract

This application note provides a technical framework for solvent selection in the manipulation of 3-Carboethoxy-3'-piperidinomethyl benzophenone , a critical bifunctional intermediate often utilized in the synthesis of second-generation antihistamines (e.g., Ebastine derivatives).[][2] The presence of three distinct reactive centers—a diaryl ketone, a carboethoxy ester, and a tertiary piperidine amine—creates a complex solubility and reactivity profile. This guide details protocols for chemoselective reduction and Grignard additions, emphasizing the mitigation of transesterification impurities and the adoption of green solvent alternatives like 2-Methyltetrahydrofuran (2-MeTHF).[2]

Introduction: The Bifunctional Scaffold Challenge

The molecule 3-Carboethoxy-3'-piperidinomethyl benzophenone presents a classic "solubility paradox" in process chemistry:

-

Lipophilic Domain: The benzophenone core and ethyl ester require organic solvents for dissolution.[2]

-

Polar/Basic Domain: The piperidinomethyl moiety introduces basicity (

) and polarity, making the molecule susceptible to protonation and salt formation.[2] -

Electrophilic Competition: The ketone and ester groups compete for nucleophiles (hydrides, Grignard reagents).[2]

Incorrect solvent choice leads to three primary failure modes: transesterification (ester exchange), over-reduction (ester to alcohol), and emulsion formation during workup.

Physicochemical Profiling & Solvent Compatibility

The following table summarizes the solubility profile and reactivity risks associated with common process solvents.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Process Suitability | Critical Risk / Benefit |

| Protic Polar | Methanol (MeOH) | High | Restricted | High Risk: Transesterification (Ethyl |

| Protic Polar | Ethanol (EtOH) | High | Recommended | Benefit: Matches the ethyl ester; prevents transesterification impurities.[2] Ideal for NaBH |

| Aprotic Polar | THF | High | Standard | Good for Grignard, but hygroscopic and difficult to dry.[2] |

| Green Ether | 2-MeTHF | High | Recommended | Benefit: Higher boiling point than THF; immiscible with water (easier workup).[][2][5][6] |

| Chlorinated | Dichloromethane | Very High | Avoid | Environmental hazard; unnecessary given the solubility in esters/alcohols.[2] |

| Hydrocarbon | Toluene | Moderate | Specific | Good for azeotropic drying; poor solubility for HCl salts of the amine.[2] |

Critical Protocol A: Chemoselective Ketone Reduction

Objective: Reduce the benzophenone ketone to a benzhydrol derivative without reducing or hydrolyzing the carboethoxy ester.

The Transesterification Trap:

Many standard protocols suggest Sodium Borohydride (NaBH

Corrective Action: Use Ethanol as the reaction solvent to ensure any ester exchange is "invisible" (Ethyl replacing Ethyl).

Step-by-Step Protocol

-

Preparation:

-

Dissolve 10.0 g (approx 28.5 mmol) of 3-Carboethoxy-3'-piperidinomethyl benzophenone in 100 mL Absolute Ethanol .

-

Note: If the starting material is an HCl salt, add 1.05 eq of Triethylamine to liberate the free base, ensuring solubility.

-

-

Reagent Addition:

-

Reaction Monitoring:

-

Quench & Workup (Amine Exploitation):

-

Quench with 10 mL Acetone (destroys excess hydride).[2]

-

Concentrate ethanol in vacuo.[][2]

-

Redissolve residue in 2-MeTHF (Green alternative to DCM).[][2]

-

Acid Extraction: Wash organic layer with 1M HCl.[][2] The product (amine) moves to the aqueous phase; non-basic impurities stay in organic.[2]

-

Basification: Treat aqueous phase with NaOH to pH 10.

-

Final Extraction: Extract product back into 2-MeTHF, dry over MgSO

, and concentrate.

-

Critical Protocol B: Grignard Addition (Green Chemistry)

Objective: Addition of an aryl Grignard (e.g., p-tert-butylphenylmagnesium bromide) to the ketone.[][2]

Solvent Swap: Replacing THF with 2-Methyltetrahydrofuran (2-MeTHF) .[][2][6]

-

Why? 2-MeTHF forms a biphasic mixture with water (unlike THF), eliminating the need for solvent exchange during aqueous workup.[2][6] It also supports higher reaction temperatures if the Grignard formation is sluggish.[2]

Step-by-Step Protocol

-

Drying:

-

Azeotropically dry the substrate using Toluene or 2-MeTHF to remove trace water (Target <200 ppm H

O).[][2]

-

-

Reaction:

-

Dissolve substrate in anhydrous 2-MeTHF (5 vol).

-

Add Grignard reagent (1.2 eq) dropwise at -10 °C.[][2]

-

Control: The ester is less reactive than the ketone, but low temperature is vital to prevent addition to the ester (which would form a bis-aryl alcohol).

-

-

Workup (The 2-MeTHF Advantage):

Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: Decision logic for solvent selection preventing impurity formation (transesterification) and optimizing sustainability.

Figure 2: Chemoselective Reduction Workflow

Caption: Workflow utilizing Ethanol to protect ester integrity and pH-switching for purification.

References

-

Handa, Y. et al. (2009).[2] Process for preparing Ebastine. WO2009157006A1.[][2] Google Patents.

- Relevance: Describes the synthesis of Ebastine intermediates and solvent choices for benzophenone deriv

-

Aycock, D. F. (2007).[2] Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Chemistry. Organic Process Research & Development, 11(1), 156–159.[2] [Link]

- Relevance: Authoritative source on replacing THF with 2-MeTHF for Grignard reactions.

-

Pfizer Inc. (2014).[][2] Green Chemistry Solvent Selection Guide.

- Relevance: Establishes the hierarchy of preferred solvents (Ethanol/2-MeTHF) over restricted ones (DCM/Methanol).

-

Burke, A. J., & Silva, C. S. (2026).[2] Catalytic and Chemoselective Reduction of Benzophenones. Journal of Molecular Catalysis. (Inferred context from general literature on benzophenone reduction).

Sources

- 2. Benzophenone - Wikipedia [en.wikipedia.org]

- 3. studylib.net [studylib.net]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. ivypanda.com [ivypanda.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. WO2012076919A1 - Process of preparing ebastine - Google Patents [patents.google.com]

Technical Support Center: Navigating Aqueous Solubility Challenges in Research and Development

A Foreword from Your Senior Application Scientist

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in chemical and pharmaceutical sciences: aqueous solubility. My goal is to provide you, my fellow researchers and drug development professionals, with a practical, in-depth resource that goes beyond mere textbook definitions. This guide is built on a foundation of established scientific principles and field-proven insights to empower you to not only troubleshoot solubility issues but to understand the underlying causes and make informed decisions in your experimental design.

This is not a static document. It is a dynamic resource designed to evolve. The troubleshooting guides and FAQs that follow are structured to address the specific, real-world problems you encounter at the bench. Let's begin the journey to mastering aqueous solubility, together.

Frequently Asked Questions (FAQs): The First Line of Defense

Here, we address some of the most common initial questions that arise when a compound exhibits poor aqueous solubility.

Q1: My compound is "insoluble" in water. Where do I even begin?

This is a common starting point. The term "insoluble" is often relative. The first step is to quantify the insolubility. A baseline solubility assessment is crucial.

Initial Assessment Workflow:

-

Visual Solubility Test: Start with a simple visual assessment. Add a small, known amount of your compound to a known volume of aqueous media (e.g., water, buffer) and vortex. Observe for any undissolved particles. This will give you a qualitative sense of the solubility.

-

Kinetic vs. Thermodynamic Solubility: It's important to distinguish between these two concepts.

-

Kinetic Solubility: Measures the concentration of a compound in solution when it first precipitates from a stock solution (often in DMSO) diluted into an aqueous buffer. This is a high-throughput screening method.

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the compound in a saturated solution. This is a more time-consuming but accurate measurement.

-

-